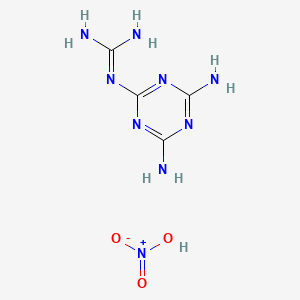
(4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate is an organic compound with the molecular formula C4H8N8·HNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is also referred to as Metformin Hydrochloride Impurity B as Nitrate .
Preparation Methods
The synthesis of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate typically involves multiple steps. One common method includes the following steps :
Reduction Reaction: 2,4-Dinitro-6-tert-butyl-1,3,5-triazine is reduced to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine.
Reaction with Guanidine: The reduced product is then reacted with triaminoguanidine to form (4,6-Diamino-1,3,5-triazin-2-yl)guanidine.
Chemical Reactions Analysis
(4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form simpler compounds.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include nitric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of other nitrogen-containing compounds.
Biology: The compound has been studied for its potential antitumor activity.
Medicine: It is used as a reference standard in pharmaceutical testing, particularly for blood glucose regulators.
Industry: The compound is used in the production of high-energy density explosives and smokeless propellants.
Mechanism of Action
The mechanism of action of (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes and pathways involved in cell proliferation and glucose regulation .
Comparison with Similar Compounds
(4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate can be compared with other similar compounds, such as:
1,3,5-Triazin-2(1H)-one, 4,6-diamino-:
Metformin Hydrochloride: This compound is used as a blood glucose regulator and has similar impurity profiles.
The uniqueness of this compound lies in its specific applications in pharmaceutical testing and its potential antitumor activity.
Properties
CAS No. |
3553-49-9 |
|---|---|
Molecular Formula |
C4H9N9O3 |
Molecular Weight |
231.17 g/mol |
IUPAC Name |
2-(4,6-diamino-1,3,5-triazin-2-yl)guanidine;nitric acid |
InChI |
InChI=1S/C4H8N8.HNO3/c5-1(6)9-4-11-2(7)10-3(8)12-4;2-1(3)4/h(H8,5,6,7,8,9,10,11,12);(H,2,3,4) |
InChI Key |
OFGDLWZIPBIWMA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)N=C(N)N)N)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


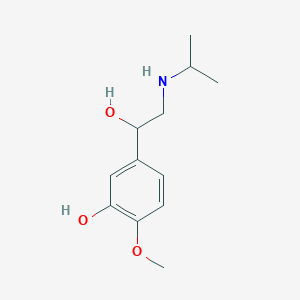

![(5R,6S)-6-(1-hydroxyethyl)-3-[2-[methanimidoyl(methyl)amino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15289557.png)
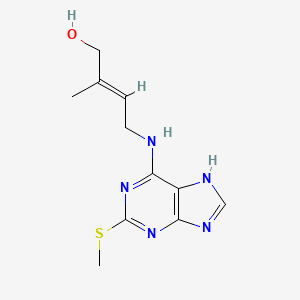
![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)
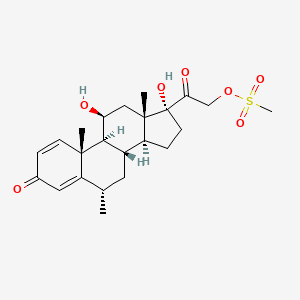
![Propyphenazone impurity C [EP impurity]](/img/structure/B15289590.png)
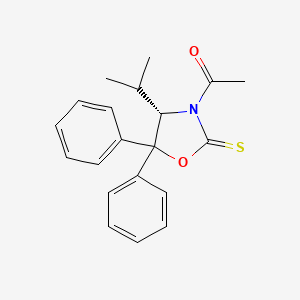
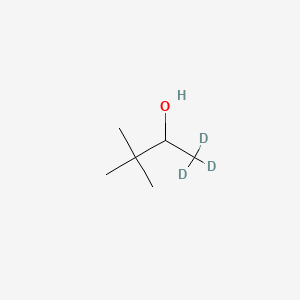
![4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate](/img/structure/B15289605.png)

![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)
![4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol](/img/structure/B15289618.png)

